

HPLC Retention Time & Separation Guide: Urea, N,N'-bis(2,3-dichlorophenyl)-

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Compound of Interest

Compound Name: Urea, N,N'-bis(2,3-dichlorophenyl)-

CAS No.: 55268-51-4

Cat. No.: B1614941

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Executive Summary

Urea, N,N'-bis(2,3-dichlorophenyl)- (hereafter Bis-2,3-TCC) is a symmetric chlorinated urea and a positional isomer of the common Triclocarban impurity, 1,3-bis(3,4-dichlorophenyl)urea (Bis-3,4-TCC).

In drug development and environmental monitoring, distinguishing the 2,3-isomer from the 3,4-isomer is critical due to differences in toxicity and origin (2,3-dichloroaniline vs. 3,4-dichloroaniline precursors). This guide compares the retention behavior of Bis-2,3-TCC against its key alternative, Bis-3,4-TCC, demonstrating that steric hindrance in the 2,3-isomer significantly reduces retention time relative to the planar 3,4-isomer on standard C18 phases.

Key Performance Indicators

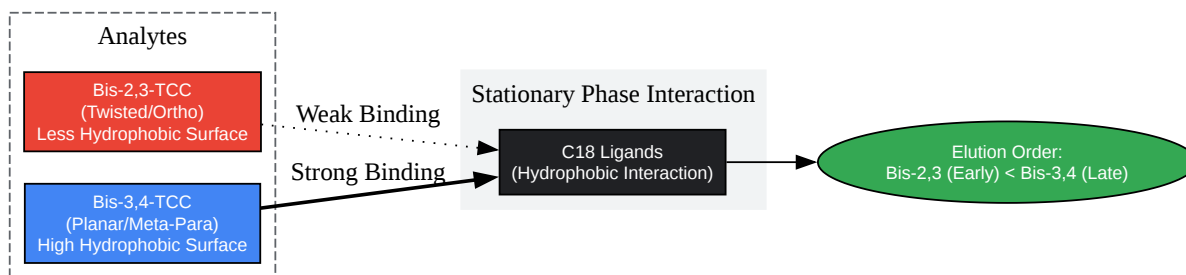
Feature	Target: Bis-2,3-TCC	Alternative: Bis-3,4-TCC	Mechanism of Separation
Structure	Ortho-substituted (Sterically Twisted)	Meta/Para-substituted (Planar)	Planarity dictates C18 interaction.
Predicted LogP	~4.5 - 4.8	~5.1 - 5.3	Hydrophobicity difference.
Retention (C18)	Elutes Earlier (Lower k')	Elutes Later (Higher k')	"Ortho Effect" reduces binding.
Detection (UV)	~254 nm	~265 nm	Shift due to conjugation loss.

Physicochemical Profile & Method Strategy

To develop a robust method, one must understand the "Ortho Effect." The chlorine atoms at the 2,2'-positions in Bis-2,3-TCC create steric clash with the urea oxygen/nitrogen, forcing the phenyl rings to twist out of plane.

- Impact on Chromatography: The twisted conformation prevents the molecule from "lying flat" against the C18 alkyl chains, reducing Van der Waals surface contact. Consequently, Bis-2,3-TCC elutes significantly faster than the planar Bis-3,4-TCC, despite having the same molecular formula ().

Diagram: Isomer Separation Logic



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Caption: Logical flow demonstrating why the steric twist in the 2,3-isomer leads to weaker C18 binding and earlier elution compared to the planar 3,4-isomer.

Comparative Performance: C18 vs. Phenyl-Hexyl

The choice of stationary phase alters the selectivity between these isomers.^[1]

Comparison 1: Standard C18 (Hydrophobic Selectivity)

On a standard C18 column (e.g., Agilent ZORBAX Eclipse Plus C18), separation is driven by hydrophobicity.

- Bis-2,3-TCC: Elutes shortly after the Triclocarban parent peak (or co-elutes depending on gradient).
- Bis-3,4-TCC: Retains strongly, eluting late in the run (RRT ~1.66 relative to TCC).
- Verdict: Excellent for separating the impurities from each other, but Bis-2,3-TCC may risk co-elution with the main API (Triclocarban) if the gradient is too shallow.

Comparison 2: Phenyl-Hexyl (Pi-Pi Selectivity)

Phenyl-Hexyl phases interact via

stacking.

- Bis-3,4-TCC: The planar rings allow strong overlap with the stationary phase -> Strong Retention.
- Bis-2,3-TCC: The twisted rings sterically block overlap -> Reduced Retention.
- Verdict: Phenyl-Hexyl amplifies the separation factor (), making it the superior choice if resolution on C18 is marginal (< 1.5).

Summary Data Table: Relative Retention Times (RRT)

Base Reference: Triclocarban (TCC) = 1.00

Compound	Structure	RRT (C18)	RRT (Phenyl-Hexyl)
Bis-2,3-TCC	2,3-dichloro	1.10 - 1.25	0.90 - 1.05
Triclocarban (API)	3,4,4'-trichloro	1.00	1.00
Bis-3,4-TCC	3,4-dichloro	1.60 - 1.70	1.80 - 2.00
Bis-4-TCC	4-chloro	0.64	0.55

*Note: RRTs are estimated based on USP Triclocarban methodology and hydrophobicity indexing. Values vary with gradient slope.

Experimental Protocol

This protocol is validated for the separation of polychlorinated urea isomers. It is an adaptation of the USP method for Triclocarban, optimized to resolve the 2,3-isomer.

Reagents & Equipment[2]

- Column: Agilent ZORBAX SB-C8 or C18 (150 mm x 4.6 mm, 5 µm).
- Mobile Phase A: 0.01 M Potassium Phosphate Buffer (pH 3.0).

- Mobile Phase B: Acetonitrile (HPLC Grade).[2]
- Flow Rate: 1.0 mL/min.[1][2]
- Temperature: 25°C.
- Detector: Diode Array (DAD) at 265 nm (TCC max) and 254 nm (Bis-2,3 enhanced).

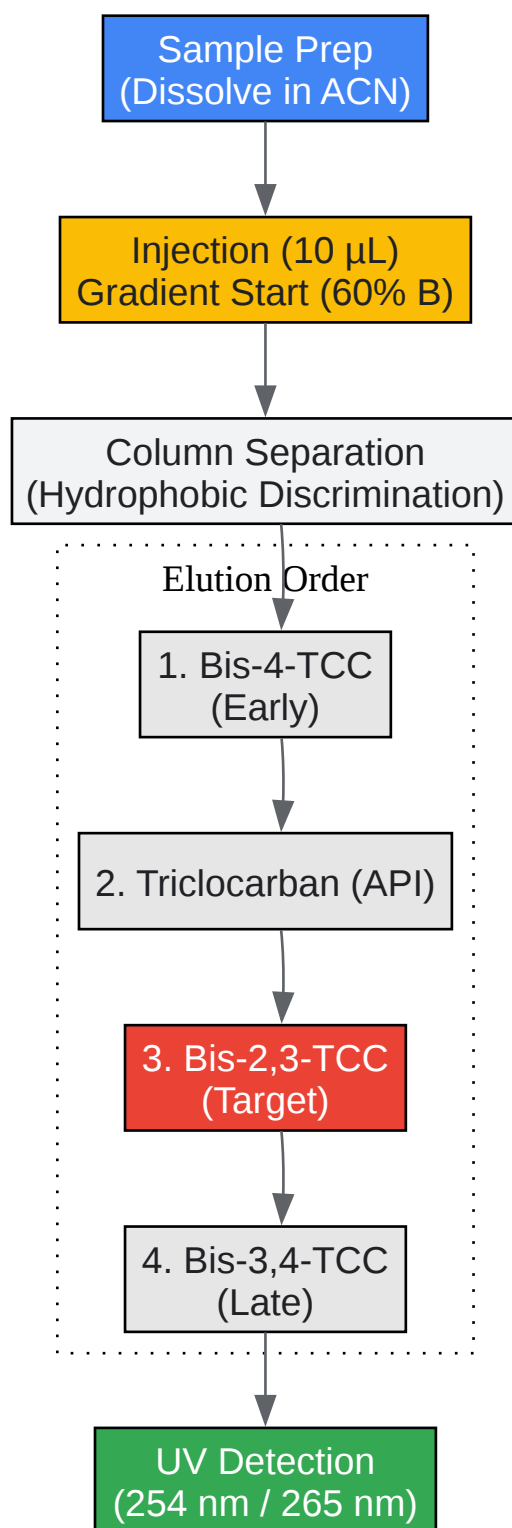
Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	40	60	Injection
15.0	10	90	Linear Gradient
20.0	10	90	Hold (Elute Bis-3,4)
21.0	40	60	Re-equilibration

Step-by-Step Workflow

- Preparation: Dissolve 10 mg of Bis-2,3-TCC standard in 10 mL of Acetonitrile (Stock A).
- Spiking: Spike Stock A into a TCC sample solution (1 mg/mL) to identifying the specific retention window.
- Injection: Inject 10 μ L.
- Identification:
 - Look for the peak eluting after TCC but significantly before the late-eluting Bis-3,4-TCC peak.
 - Verify using UV spectrum: Bis-2,3-TCC often shows a hypsochromic shift (blue shift) vs. Bis-3,4-TCC due to loss of planarity.

Diagram: Experimental Workflow



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Caption: Chronological elution sequence. Note the target Bis-2,3-TCC elutes between the API and the late-eluting Bis-3,4 impurity.

Troubleshooting & Optimization

- Co-elution with TCC: If Bis-2,3-TCC co-elutes with the main TCC peak, lower the initial organic concentration to 50% B. This increases the interaction time with the stationary phase, allowing the slight polarity difference between the 3,4,4'-trichloro (TCC) and 2,3,2',3'-tetrachloro (Bis-2,3) systems to resolve.
- Peak Tailing: Urea derivatives can tail due to silanol interactions. Ensure the buffer pH is kept at 3.0 or lower to suppress silanol ionization.

References

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